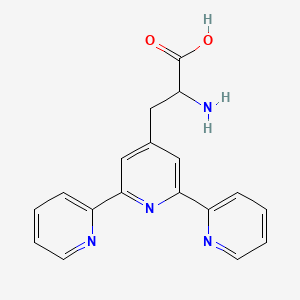
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of multiple pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with amino acids under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
化学反応の分析
Types of Reactions
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings may be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding may involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- 2-amino-3-(pyridin-2-yl)propanoic acid
- 2-amino-3-(pyridin-4-yl)propanoic acid
- 2-amino-3-(pyridin-3-yl)propanoic acid
Uniqueness
The presence of multiple pyridine rings in 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid distinguishes it from other similar compounds. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C18H16N4O2/c19-13(18(23)24)9-12-10-16(14-5-1-3-7-20-14)22-17(11-12)15-6-2-4-8-21-15/h1-8,10-11,13H,9,19H2,(H,23,24) |
InChIキー |
LTNXLDXFMUGDCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


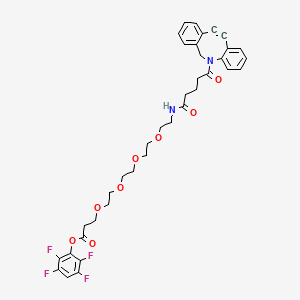

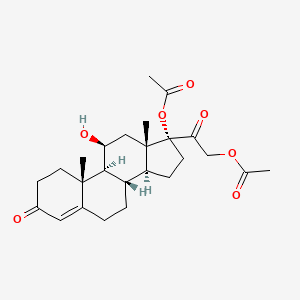





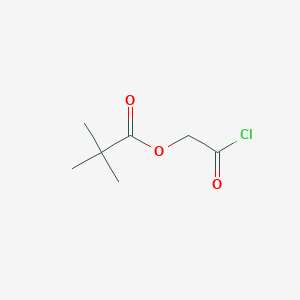

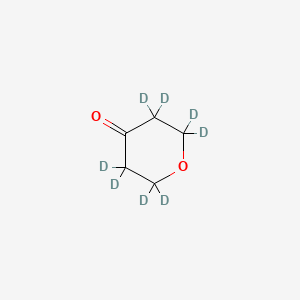
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
